molecular formula C8H3F4N B130348 2-Fluoro-4-(trifluoromethyl)benzonitrile CAS No. 146070-34-0

2-Fluoro-4-(trifluoromethyl)benzonitrile

Cat. No.: B130348
CAS No.: 146070-34-0
M. Wt: 189.11 g/mol
InChI Key: JLTYVTXTSOYXMX-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F4N. It is known for its unique chemical structure, which includes a fluorine atom and a trifluoromethyl group attached to a benzonitrile core. This compound is used in various chemical syntheses and has applications in multiple scientific fields .

Mechanism of Action

Target of Action

2-Fluoro-4-(trifluoromethyl)benzonitrile is a chemical compound used in chemical synthesis It is often used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Biochemical Pathways

As an intermediate in chemical synthesis , its effects on biochemical pathways would be largely determined by the final compounds it is used to produce.

Pharmacokinetics

It is known that the compound is a liquid at room temperature , and its solubility in water is low . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

As an intermediate in chemical synthesis , its effects would be largely determined by the final compounds it is used to produce.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its low solubility in water suggests that it may be less effective in aqueous environments. Furthermore, as a liquid at room temperature , its physical state could be affected by temperature changes.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Fluorobenzonitrile
  • 2-Fluorobenzonitrile
  • 4-(Trifluoromethyl)benzonitrile

Comparison: Compared to these similar compounds, 2-Fluoro-4-(trifluoromethyl)benzonitrile is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups. This dual substitution enhances its chemical reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTYVTXTSOYXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333859
Record name 2-Fluoro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146070-34-0
Record name 2-Fluoro-4-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146070-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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